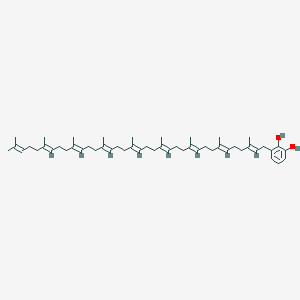3-(All-trans-nonaprenyl)benzene-1,2-diol
CAS No.:
Cat. No.: VC1958363
Molecular Formula: C51H78O2
Molecular Weight: 723.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C51H78O2 |
|---|---|
| Molecular Weight | 723.2 g/mol |
| IUPAC Name | 3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C51H78O2/c1-40(2)20-11-21-41(3)22-12-23-42(4)24-13-25-43(5)26-14-27-44(6)28-15-29-45(7)30-16-31-46(8)32-17-33-47(9)34-18-35-48(10)38-39-49-36-19-37-50(52)51(49)53/h19-20,22,24,26,28,30,32,34,36-38,52-53H,11-18,21,23,25,27,29,31,33,35,39H2,1-10H3/b41-22+,42-24+,43-26+,44-28+,45-30+,46-32+,47-34+,48-38+ |
| Standard InChI Key | PKYZMVIVZPJXFM-XBVQZQHUSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C)C |
Introduction
3-(All-trans-nonaprenyl)benzene-1,2-diol is a polyprenylated phenolic compound characterized by the presence of a nonaprenyl group attached at the 3-position of a benzene ring, which is further substituted with two hydroxyl groups at the 1 and 2 positions . This compound belongs to a broader class of molecules known as polyprenylated phenols, which are recognized for their diverse biological activities and potential therapeutic applications.
Biological Activities and Potential Applications
3-(All-trans-nonaprenyl)benzene-1,2-diol exhibits significant biological activities, primarily due to its antioxidant properties and potential roles in cellular signaling. Compounds with similar structures have shown various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. These compounds are known to modulate oxidative stress responses and provide protective effects against cellular damage.
Biosynthesis and Enzymatic Reactions
This compound participates in several enzymatic reactions, notably in the biosynthesis of ubiquinones. A key reaction involves its methylation with S-adenosyl-L-methionine to produce 2-methoxy-6-(all-trans-nonaprenyl)phenol and S-adenosyl-L-homocysteine. This process is crucial for cellular respiration and energy production.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(all-trans-nonaprenyl)benzene-1,2-diol, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(All-trans-diprenyl)benzene-1,2-diol | Contains a diprenyl group instead of nonaprenyl | Involved in similar biosynthetic pathways |
| 3-(All-trans-octaprenyl)benzene-1,2-diol | Has an octaprenyl substituent | Exhibits different biological activity profiles |
| Ubiquinone (Coenzyme Q10) | A fully methylated derivative of polyprenol | Essential for mitochondrial electron transport |
| 6-Hydroxyphenol derivatives | Simple phenolic structures without prenyl groups | Lacks the unique prenyl side chain |
Research Findings and Future Directions
Detailed studies on the binding affinity and mechanism of action of 3-(all-trans-nonaprenyl)benzene-1,2-diol are necessary to fully elucidate its pharmacological potential. Interaction studies have shown that this compound interacts with various biological targets, including enzymes involved in metabolic pathways and receptors related to oxidative stress responses. Further research could explore its therapeutic applications in managing oxidative stress and related diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume